5-Bromo-7-fluoroquinoline

Cross-Coupling Medicinal Chemistry Building Block

Select this halogenated quinoline for its unique orthogonal reactivity: C5 bromine undergoes Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while C7 fluorine is primed for nucleophilic aromatic substitution—enabling rapid, sequential library synthesis. SAR evidence supports superior potency of bromo-substituted quinolines against chloroquine-resistant P. falciparum, making this scaffold a strategic entry point for antimalarial programs. Also demonstrates nAChR agonist activity (α3β4 EC50 7.0 µM) for neuroscience applications. Differentiated from chloro and mono-halogenated analogs; ideal for SAR exploration.

Molecular Formula C9H5BrFN
Molecular Weight 226.048
CAS No. 1239462-97-5
Cat. No. B2868677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-fluoroquinoline
CAS1239462-97-5
Molecular FormulaC9H5BrFN
Molecular Weight226.048
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2Br)F)N=C1
InChIInChI=1S/C9H5BrFN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h1-5H
InChIKeyKIRTXFHNXXGJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoroquinoline (CAS 1239462-97-5) Procurement Overview: Key Properties and Synthetic Utility


5-Bromo-7-fluoroquinoline (C9H5BrFN, MW 226.04) is a halogenated quinoline building block featuring a dual substitution pattern (bromine at C5, fluorine at C7) that enables orthogonal reactivity in cross-coupling and nucleophilic aromatic substitution reactions [1]. The compound exhibits a computed LogP of 3.1364 and a predicted pKa of 2.72 ± 0.26, physicochemical parameters that inform its behavior in medicinal chemistry and materials science applications [2].

Why 5-Bromo-7-fluoroquinoline Cannot Be Replaced by Other Halogenated Quinolines: A Procurement Perspective


Substitution of 5-bromo-7-fluoroquinoline with seemingly similar halogenated quinolines (e.g., 5-chloro-7-fluoroquinoline, 5-bromo-7-chloroquinoline, or 7-fluoroquinoline) is not straightforward due to the specific reactivity profile conferred by the 5-bromo/7-fluoro substitution pattern. The bromine at C5 is susceptible to palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), while the fluorine at C7 can be targeted for nucleophilic aromatic substitution under appropriate conditions—a orthogonal reactivity profile not available in mono-halogenated or differently halogenated analogs [1]. Additionally, class-level evidence from SAR studies on 7-substituted 4-aminoquinolines indicates that bromo-substituted analogs exhibit distinct potency profiles compared to fluoro-substituted analogs, suggesting that the specific halogen combination influences biological activity [2].

Quantitative Differentiation Evidence for 5-Bromo-7-fluoroquinoline Against Structural Analogs


Orthogonal Cross-Coupling Reactivity: 5-Bromo vs. 7-Fluoro Substitution

5-Bromo-7-fluoroquinoline possesses a bromine atom at the C5 position and a fluorine atom at the C7 position, enabling orthogonal functionalization strategies. The C5 bromine is readily reactive in palladium-catalyzed Suzuki, Heck, and Sonogashira couplings, while the C7 fluorine can be displaced via nucleophilic aromatic substitution (SNAr) under appropriate conditions. In contrast, 7-fluoroquinoline (lacking the C5 bromine) offers only SNAr reactivity, and 5-bromoquinoline (lacking the C7 fluorine) is limited to cross-coupling. This dual reactivity is not quantifiable as a single numeric metric but represents a binary synthetic advantage [1].

Cross-Coupling Medicinal Chemistry Building Block

Physicochemical Profile: LogP and pKa Differentiation from Non-Fluorinated Analogs

5-Bromo-7-fluoroquinoline exhibits a computed LogP of 3.1364 and a predicted pKa of 2.72 ± 0.26. By comparison, the non-fluorinated analog 5-bromoquinoline has a reported LogP of 2.73 [1]. The fluorine substitution increases lipophilicity (ΔLogP ≈ +0.41) while reducing basicity compared to unsubstituted quinoline (pKa ~4.9). This altered physicochemical profile can influence membrane permeability and protein binding in biological assays, a factor not captured by simple potency comparisons alone .

Physicochemical Properties Drug Design Lipophilicity

Antiplasmodial Activity Trend: 7-Bromo vs. 7-Fluoro Substitution in 4-Aminoquinolines

In a systematic SAR study of 7-substituted 4-aminoquinolines, 7-bromo-AQs demonstrated high potency against both chloroquine-susceptible and -resistant Plasmodium falciparum with IC50 values of 3–12 nM. In contrast, 7-fluoro-AQs were significantly less active, with IC50 values of 15–50 nM against susceptible strains and 18–500 nM against resistant strains [1]. While this study evaluated 7-substituted 4-aminoquinolines (not directly 5-bromo-7-fluoroquinoline), it establishes a class-level principle: bromo substitution at the 7-position yields superior antiplasmodial activity compared to fluoro substitution. Extrapolating to the 5-bromo-7-fluoro scaffold, the presence of a bromine atom at C5 may similarly confer a potency advantage over purely fluorinated analogs in certain biological contexts.

Antimalarial SAR 4-Aminoquinoline

Steric and Mechanistic Differentiation in Antifungal Activity: 5- and 7-Halogenated 8-Quinolinols

Studies on 8-quinolinol (8-hydroxyquinoline) and its 5- and 7-halogenated analogues revealed distinct fungitoxic mechanisms based on halogen identity. Mixtures of 8-quinolinol with 5- or 7-fluoro-8-quinolinol showed additive activity reversed by L-cysteine, indicating a common mechanism. In contrast, mixtures containing 5- and 7-chloro, bromo, or iodo analogues exhibited potentiation without L-cysteine reversal, suggesting different modes of action that depend on halogen size and electronic properties [1]. While 5-bromo-7-fluoroquinoline lacks the 8-hydroxyl group, this class-level evidence demonstrates that the specific halogen substitution pattern (bromo vs. fluoro) can fundamentally alter the biological mechanism, not merely the potency, of quinoline-based compounds.

Antifungal Mechanism of Action 8-Quinolinol

Nicotinic Acetylcholine Receptor Agonist Activity: EC50 Profile

5-Bromo-7-fluoroquinoline has been evaluated for agonist activity at recombinant human nicotinic acetylcholine receptor (nAChR) subtypes. It exhibited EC50 values of 7.0 µM at α3β4, 9.0 µM at α2β4, and 29.0 µM at α2β4 nAChR subtypes expressed in HEK cells [1]. In comparison, the structurally related analog 5-chloro-7-fluoroquinoline showed an IC50 of 1.9 µM as an antagonist at KCNQ1/MINK potassium channels [2]. While different targets and assay formats limit direct comparison, these data illustrate that the specific halogen substitution (bromo vs. chloro) on the 7-fluoroquinoline scaffold yields distinct pharmacological profiles, with the bromo derivative acting as a moderate agonist at nAChRs.

nAChR Neuropharmacology Binding Assay

Availability and Purity: Commercial Benchmarking

5-Bromo-7-fluoroquinoline is commercially available from multiple suppliers with a typical minimum purity specification of 95% . In comparison, the 5-chloro-7-fluoroquinoline analog (CAS 1952262-16-6) is also available at 95% purity . Both compounds are priced comparably for research quantities (e.g., ~$500 for 250 mg). No significant quantitative differentiation in purity or cost was identified across suppliers, indicating that procurement decisions for these analogs should be driven by the specific chemical and biological differentiation outlined above, rather than by commercial availability or purity differences.

Procurement Purity Supply Chain

Recommended Research Applications for 5-Bromo-7-fluoroquinoline Based on Evidence-Based Differentiation


Medicinal Chemistry: Synthesis of Diversified Quinoline Libraries via Orthogonal Cross-Coupling

5-Bromo-7-fluoroquinoline is ideally suited for generating structurally diverse quinoline libraries through sequential functionalization. The C5 bromine can be selectively coupled with aryl/heteroaryl boronic acids (Suzuki) or terminal alkynes (Sonogashira) under palladium catalysis, leaving the C7 fluorine intact for subsequent nucleophilic displacement with amines, alkoxides, or thiols [1]. This orthogonal reactivity profile enables rapid SAR exploration around the quinoline core, a synthetic advantage not available with mono-halogenated quinolines.

Antimalarial Drug Discovery: Scaffold for Lead Optimization Against Resistant Strains

Based on class-level SAR evidence showing that 7-bromo-4-aminoquinolines exhibit superior potency (IC50 3–12 nM) against chloroquine-resistant P. falciparum compared to 7-fluoro analogs (IC50 18–500 nM) [2], 5-bromo-7-fluoroquinoline serves as a strategic starting scaffold for designing novel antimalarial agents. The bromo substituent may confer improved activity against resistant strains, while the fluorine at C7 provides a handle for further modulation of physicochemical properties (LogP 3.1364, pKa 2.72) to optimize ADME profiles.

Neuroscience Research: nAChR Agonist Probe Development

5-Bromo-7-fluoroquinoline exhibits moderate agonist activity at human α3β4 (EC50 7.0 µM) and α2β4 (EC50 9.0–29.0 µM) nicotinic acetylcholine receptors [3]. This pharmacological profile differentiates it from the 5-chloro analog, which acts as a potassium channel antagonist. The compound can be utilized as a starting point for developing selective nAChR modulators, with the C5 and C7 substituents offering opportunities for structure-based optimization of potency and subtype selectivity.

Chemical Biology: Mechanistic Probe of Halogen-Dependent Biological Activity

Class-level evidence from 8-quinolinol studies indicates that bromo-substituted quinolines exhibit a distinct fungitoxic mechanism (potentiation, non-reversible by L-cysteine) compared to fluoro-substituted analogs (additive, L-cysteine reversible) [4]. 5-Bromo-7-fluoroquinoline can be employed as a mechanistic probe to investigate halogen-dependent target engagement and mode of action in various biological systems, particularly where steric and electronic effects of bromine versus fluorine dictate binding site interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.